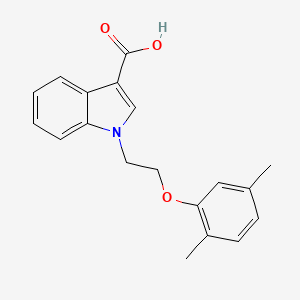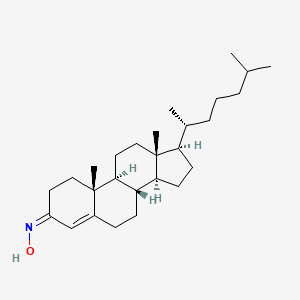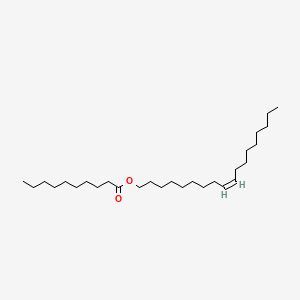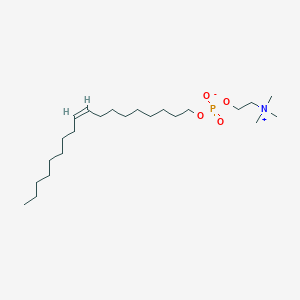
Ono-AE3-208
Vue d'ensemble
Description
ONO-AE3-208 est un antagoniste sélectif et actif par voie orale du récepteur 4 de la prostaglandine E2 (EP4). Ce composé a montré un potentiel significatif pour inhiber l'invasion cellulaire, la migration et la métastase, en particulier dans le cancer de la prostate . Il est également connu pour son rôle dans la suppression de l'activité des cellules suppressives dérivées de la moelle osseuse et la promotion de l'immunité antitumorale .
Applications De Recherche Scientifique
ONO-AE3-208 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the EP4 receptor and its role in various chemical processes.
Biology: Investigated for its effects on cell invasion, migration, and metastasis, particularly in cancer research
Medicine: Explored as a potential therapeutic agent for treating prostate cancer and other types of cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting the EP4 receptor.
Mécanisme D'action
Target of Action
Ono-AE3-208 is a selective and orally active antagonist of the prostaglandin E (EP)-4 receptor . This receptor is an important positive feedback regulator of the cyclooxygenase (COX)-2 pathway . The compound shows less potent effects on EP3, FP, and TP receptors .
Mode of Action
This compound interacts with its primary target, the EP4 receptor, by binding to it with a Ki of 1.3 nM . This interaction inhibits the activation of the COX-2 pathway, which is responsible for prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the COX-2 pathway . This pathway is responsible for the synthesis of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions. By antagonizing the EP4 receptor, this compound disrupts the positive feedback regulation of the COX-2 pathway .
Result of Action
This compound has been shown to suppress cell invasion, migration, and metastasis of prostate cancer . It also inhibits the activity of myeloid-derived suppressor cells (MDSCs), which heavily infiltrate in a variety of solid tumors and suppress anti-tumor T-cell activity . In mice bearing established gliomas, treatment with this compound resulted in complete and persistent rejection of the tumors .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ono-AE3-208 plays a significant role in biochemical reactions by interacting with the EP4 receptor . It has a high affinity for the EP4 receptor with a Ki value of 1.3 nM . The interactions between this compound and the EP4 receptor are selective, with less impact on the EP3, FP, and TP receptors .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells. It inhibits the invasion, migration, and metastasis of prostate cancer cells . The influence of this compound on cell function is primarily through its interaction with the EP4 receptor, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the EP4 receptor . As an antagonist, it inhibits the activation of the EP4 receptor, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
Its selective and potent inhibition of the EP4 receptor suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its role as an EP4 receptor antagonist, it is expected that different dosages of this compound would have varying effects on the receptor’s activity .
Metabolic Pathways
This compound is involved in the prostaglandin E2 metabolic pathway through its interaction with the EP4 receptor .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its interaction with the EP4 receptor .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the EP4 receptor . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
ONO-AE3-208 est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide 4-cyano-2-[(2-(4-fluoronaphthalen-1-yl)propanamido)phényl]butanoïque avec divers réactifs dans des conditions spécifiques . La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement dans leur intégralité.
Méthodes de production industrielle
La production industrielle d'this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit dans un environnement contrôlé afin de préserver son intégrité chimique et son efficacité .
Analyse Des Réactions Chimiques
Types de réactions
ONO-AE3-208 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound, qui conservent la structure de base mais ont des groupes fonctionnels différents attachés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier le récepteur EP4 et son rôle dans divers processus chimiques.
Biologie : Investigated for its effects on cell invasion, migration, and metastasis, particularly in cancer research
Médecine : Explored as a potential therapeutic agent for treating prostate cancer and other types of cancer
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur EP4.
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur 4 de la prostaglandine E2 (EP4). Ce récepteur est impliqué dans l'activation de la voie de la cyclooxygénase (COX)-2, qui est responsable de la synthèse des prostaglandines. En inhibant EP4, this compound supprime l'activité des cellules suppressives dérivées de la moelle osseuse, réduit l'inflammation et favorise l'immunité antitumorale .
Comparaison Avec Des Composés Similaires
Composés similaires
L-161,982 : Un autre antagoniste du récepteur EP4 avec des propriétés similaires.
TG6-10-1 : Un antagoniste du récepteur EP2 de la prostaglandine avec certains effets chevauchants.
Sulprostone : Un antagoniste des récepteurs des prostaglandines avec une spécificité plus large.
Unicité
ONO-AE3-208 est unique en raison de sa haute sélectivité pour le récepteur EP4 et de ses puissantes propriétés anticancéreuses. Il a montré une efficacité significative pour inhiber l'invasion cellulaire, la migration et la métastase, ce qui en fait un candidat prometteur pour la thérapie contre le cancer .
Propriétés
IUPAC Name |
4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIMKNAJUQTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435810 | |
| Record name | ONO-AE3-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402473-54-5 | |
| Record name | ONO-AE3-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ONO-AE3-208?
A1: this compound specifically targets the EP4 receptor, a G protein-coupled receptor that binds to prostaglandin E2 (PGE2) [, , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does this compound exert its effects on the EP4 receptor?
A2: this compound acts as an antagonist, meaning it binds to the EP4 receptor and blocks the binding of its natural ligand, PGE2. This prevents the activation of downstream signaling pathways normally triggered by PGE2 [, , , , , , , , , , , , , , , , , , , , , , , ].
Q3: What are the downstream consequences of EP4 receptor antagonism by this compound?
A3: Blocking EP4 signaling with this compound has been shown to:
- Inhibit tumor cell proliferation and invasion [, , , , , , , , , , , , , , , , , , , , , , ].
- Reduce tumor-associated angiogenesis and lymphangiogenesis [, , , , , , , , , , , , , ].
- Suppress the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [, , , , , , , , , , , , , , , , , , , , , , , ] and tumor-associated macrophages (TAMs) [].
- Enhance the activity of natural killer (NK) cells [].
- Downregulate tumor metabolism, including glycolysis, fatty acid oxidation, and oxidative phosphorylation [].
Q4: What is the role of the COX-2/PGE2 pathway in cancer, and how does this compound modulate this pathway?
A4: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in cancer, leading to increased production of PGE2. PGE2, acting through its receptors like EP4, promotes tumor growth, angiogenesis, and immune suppression. This compound, by blocking EP4, disrupts the downstream effects of this pathway, ultimately inhibiting tumor progression [, , , , , , , , , , , , , , , , , , , , , , , ].
Q5: How does this compound affect the tumor microenvironment?
A5: this compound has been shown to modulate the tumor microenvironment by:
- Reducing the infiltration of immunosuppressive MDSCs and TAMs [, ].
- Promoting a shift in TAM polarization from the pro-tumorigenic M2 phenotype to the anti-tumorigenic M1 phenotype [].
- Increasing the infiltration and activation of NK cells [].
- Reducing tumor hypoxia and normalizing tumor vasculature [].
Q6: Has this compound shown synergy with other cancer therapies?
A6: Yes, preclinical studies have shown that this compound synergizes with anti-PD-1 therapy, leading to enhanced antitumor efficacy. This combination therapy resulted in increased NK cell activation, TAM polarization towards the M1 phenotype, reduced tumor hypoxia, and improved tumor vessel normalization [].
Q7: Are there any studies on the structure-activity relationship (SAR) of this compound?
A7: The provided research excerpts do not specifically address the SAR of this compound. Detailed investigations into the impact of structural modifications on the compound's activity, potency, and selectivity would likely be part of the drug discovery and optimization process, which are not fully elaborated in these excerpts.
Q8: What is known about the stability and formulation of this compound?
A8: The provided research excerpts primarily focus on the biological activity and mechanism of action of this compound. While they don't provide specific details on stability or formulation strategies, the compound's successful use in various in vitro and in vivo settings implies the existence of suitable formulations for research purposes.
Q9: Is there information available about SHE (Safety, Health, and Environment) regulations related to this compound?
A9: The provided research excerpts primarily focus on the scientific aspects of this compound and do not cover SHE regulations. As a research compound, adherence to relevant safety guidelines and regulations during handling, storage, and disposal would be essential.
Q10: What is the in vitro efficacy of this compound?
A10: In vitro studies have demonstrated that this compound can:
- Inhibit the proliferation, migration, and invasion of various cancer cell lines, including those derived from breast cancer [, , , , , , , , , , , , , ], prostate cancer [, , , , , , , , , , , , , , , , , , , ] and oral squamous cell carcinomas [].
Q11: What is the in vivo efficacy of this compound?
A11: In vivo studies have demonstrated that this compound can:
- Inhibit the growth of various tumor types in mouse models, including glioblastoma [, , ], breast cancer [, , , , , , , , , , , , , ], and prostate cancer [, , , , , ].
- Reduce tumor metastasis to the lungs, lymph nodes, and bone [, , , , , , , , , , , , , , , , , , , , ].
- Prolong survival in mouse models of glioblastoma and breast cancer [, , , , , , , , , , , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



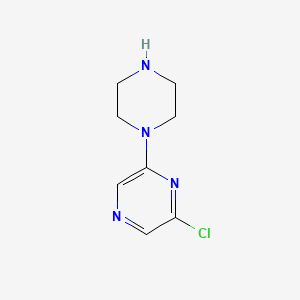
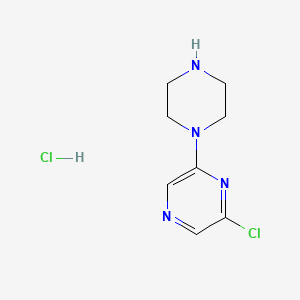
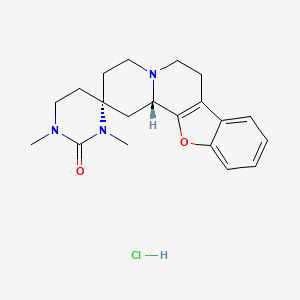
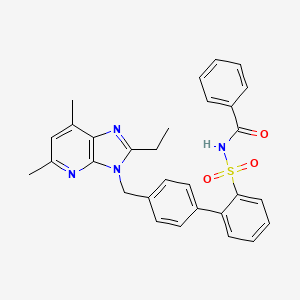
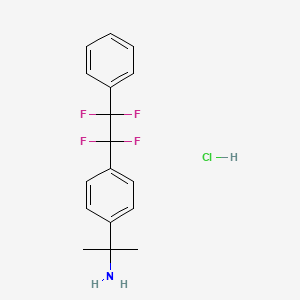
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
